8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound 8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a purine base with a thiazolo-benzimidazole moiety, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the introduction of the thiazolo-benzimidazole group through a series of condensation and cyclization reactions. Key reagents might include methoxyphenol, thiazole derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group and other functional groups may be susceptible to oxidation under appropriate conditions.
Reduction: The compound’s carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on cellular processes. It may serve as a probe or inhibitor in various biochemical assays.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-dihydro-1H-purine-2,6-dione
- 1,3,7-trimethylxanthine (Caffeine)
- 8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-dihydro-1H-purine-2,6-dione lies in its combination of a purine base with a thiazolo-benzimidazole moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.
8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-dihydro-1H-purine-2,6-dione , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H20N6O5S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
8-[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H20N6O5S/c1-28-19-20(29(2)25(34)30(3)22(19)33)27-23(28)36-16-10-9-13(11-17(16)35-4)12-18-21(32)31-15-8-6-5-7-14(15)26-24(31)37-18/h5-12H,1-4H3/b18-12- |
InChI Key |
MXNNJPAWNWFNJN-PDGQHHTCSA-N |
Isomeric SMILES |
CN1C2=C(N=C1OC3=C(C=C(C=C3)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)OC)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1OC3=C(C=C(C=C3)C=C4C(=O)N5C6=CC=CC=C6N=C5S4)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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